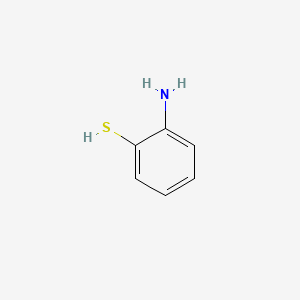

2-Aminothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRGVPWCUEOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123198-82-3, 3292-42-0 (hydrochloride) | |

| Record name | Poly(o-aminothiophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051693 | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-07-5, 40451-21-6 | |

| Record name | 2-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiophenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Aminothiophenol from Aniline and Carbon Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-aminothiophenol (B119425), a critical intermediate in the pharmaceutical industry, starting from aniline (B41778) and carbon disulfide. The synthesis is a multi-step process involving the formation and subsequent transformation of a benzothiazole (B30560) scaffold. This document outlines the detailed experimental methodologies, quantitative data, and reaction pathways to support research and development in medicinal chemistry and drug development.

Overall Synthesis Pathway

The conversion of aniline to this compound is not a direct reaction but proceeds through a three-step sequence involving key intermediates. The industrially relevant pathway begins with the high-pressure synthesis of 2-mercaptobenzothiazole (B37678) (MBT), followed by desulfurization to benzothiazole, and finally, alkaline hydrolysis to yield the target compound, this compound.

Caption: Three-step synthesis pathway from aniline to this compound.

Experimental Protocols

Step A: Synthesis of 2-Mercaptobenzothiazole (MBT)

The synthesis of MBT from aniline, carbon disulfide, and sulfur is an established industrial procedure known as the Kelly process.[1] This reaction is conducted at high temperatures and pressures.

Experimental Protocol:

-

A high-pressure autoclave reactor is charged with aniline, carbon disulfide, and sulfur.[1] A typical molar feed ratio is 0.9-1.1 (aniline) : 1.2-1.7 (carbon disulfide) : 0.9-1.1 (sulfur).[1]

-

The reactor is sealed, and the mixture is heated to a reaction temperature of 240-255°C.[1] The reaction generates autogenous pressure, which can reach up to 10 MPa due to the formation of hydrogen sulfide (B99878) (H₂S) gas.[1]

-

The reaction is maintained at this temperature for a residence time of 1.5 to 5 hours.[1]

-

After the reaction is complete, the crude MBT product is purified. A common method involves dissolving the crude product in an aqueous sodium hydroxide (B78521) solution, filtering or decanting to remove tar-like by-products, and then re-precipitating the purified MBT by acidification.[1]

Table 1: Quantitative Data for MBT Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Aniline, Carbon Disulfide, Sulfur | [1] |

| Feed Molar Ratio | 0.9-1.1 : 1.2-1.7 : 0.9-1.1 | [1] |

| Temperature | 240 - 255 °C | [1] |

| Pressure | Up to 10 MPa (autogenous) | [1] |

| Reaction Time | 1.5 - 5 hours | [1] |

| Typical Yield | 80 - 94% | [1] |

| Achieved Purity | >98% |[1] |

Step B: Desulfurization of MBT to Benzothiazole

The conversion of 2-mercaptobenzothiazole to benzothiazole involves the reductive removal of the mercapto group. This is typically achieved through treatment with Raney nickel, a reagent widely used for C-S bond hydrogenolysis.[2]

General Protocol:

-

In a reaction flask, 2-mercaptobenzothiazole is dissolved in a suitable solvent, such as ethanol.

-

An aqueous slurry of activated Raney nickel is added to the solution. Raney nickel is often used in significant excess by weight.

-

The mixture is typically stirred and heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the nickel residue is carefully filtered off. The pyrophoric nature of dry Raney nickel requires it to be kept wet during handling.[3]

-

The filtrate is concentrated under reduced pressure to yield crude benzothiazole, which can be further purified by distillation.

Note: While the desulfurization of sulfur-containing compounds with Raney Nickel is a standard procedure, a specific, detailed protocol with quantitative yields for the conversion of 2-mercaptobenzothiazole to benzothiazole was not available in the cited literature.

Step C: Hydrolysis of Benzothiazole to this compound

The final step involves the alkaline hydrolysis of the benzothiazole intermediate to yield the sodium salt of this compound, followed by acidification to liberate the free amine.

Experimental Protocol:

-

A mixture of 135 parts by weight of benzothiazole, 82 parts of sodium hydroxide, and 225 parts of water is heated at reflux temperature for four hours.

-

The resulting hydrolysis mixture, which contains the sodium salt of this compound, is cooled and diluted with 350 parts of cold water.

-

With agitation, 68 parts of glacial acetic acid are added to the mixture to adjust the pH to approximately 6.5.

-

The acidification causes the this compound to separate as an oil layer.

-

The oil layer is separated from the aqueous layer to yield the final product.

Table 2: Quantitative Data for Benzothiazole Hydrolysis

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Benzothiazole, Sodium Hydroxide, Water | |

| Reagent Ratio | 135 (Benzothiazole) : 82 (NaOH) : 225 (Water) (by weight) | |

| Condition | Reflux | |

| Reaction Time | 4 hours | |

| Isolation | Acidification with Acetic Acid to pH ~6.5 | |

| Reported Yield | ~95% of theoretical |

| Reported Purity | 99.6% (anhydrous basis) | |

Generalized Experimental Workflow

The entire synthesis can be visualized as a sequential process involving reaction, separation, and purification at each major stage.

Caption: Generalized experimental workflow for the synthesis of this compound.

References

2-Aminothiophenol: A Cornerstone Precursor for the Synthesis of Bioactive Benzothiazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold, a bicyclic system composed of a fused benzene (B151609) and thiazole (B1198619) ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][3][4] A cornerstone in the construction of this versatile heterocyclic system is 2-aminothiophenol (B119425), a bifunctional molecule that enables straightforward and efficient access to a diverse library of 2-substituted benzothiazoles. This technical guide provides a comprehensive overview of the synthesis of bioactive benzothiazoles from this compound, detailing synthetic protocols, presenting quantitative data, and illustrating key experimental workflows and biological signaling pathways.

Synthesis of the Precursor: this compound

The journey to bioactive benzothiazoles begins with the synthesis of the key precursor, this compound. A common and effective method involves a one-pot reaction starting from 2-chloronitrobenzene.[5]

Experimental Protocol: Synthesis of this compound from 2-Chloronitrobenzene[5]

Materials:

-

2-Chloronitrobenzene

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (B80085) (NaHS)

-

Water

-

Inert gas (e.g., Nitrogen)

-

Water-soluble alkali sulfite (B76179) (e.g., Sodium sulfite)

-

Organic solvent (e.g., Toluene, Xylene)

-

Mineral acid (e.g., Sulfuric acid, Hydrochloric acid)

-

Base (e.g., Pyridine, Triethylamine)

Procedure:

-

In a stirring apparatus under a nitrogen atmosphere, charge 2-chloronitrobenzene and water.

-

Heat the mixture to a temperature between 80°C and 95°C.

-

Over a period of 4-6 hours, add a solution of a water-soluble sulfide (e.g., Na₂S·9H₂O or NaHS).

-

After the addition is complete, cool the reaction mixture.

-

Add a water-soluble alkali sulfite and an organic solvent (e.g., toluene).

-

Neutralize the solution to a pH between 5 and 7 with a mineral acid.

-

Separate the organic phase.

-

Concentrate the organic phase and add a base (e.g., pyridine) to obtain the solid adduct.

-

Warm the adduct to a temperature between 30°C and 50°C to yield this compound.

Synthetic Strategies for Bioactive Benzothiazoles

The condensation of this compound with various electrophiles is a fundamental and versatile strategy for constructing the benzothiazole scaffold.[5] The most common approaches involve reactions with aldehydes and carboxylic acids.

Caption: Synthetic pathways from this compound to bioactive benzothiazoles.

Condensation with Aldehydes

The reaction of this compound with aldehydes is a widely used, efficient method for synthesizing 2-aryl- and 2-alkylbenzothiazoles.[1][6][7] This reaction can be performed under various conditions, from catalyst-free systems to those employing a range of catalysts.

This method provides a straightforward and environmentally friendly approach to 2-arylbenzothiazoles.

Materials:

-

This compound

-

Aryl aldehyde

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Saturated aqueous NaCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound (1 mmol) and the aryl aldehyde (1.2 mmol) in DMSO (2 mL) in a sealed tube.

-

Heat the reaction mixture at 120°C for 12 hours.

-

Cool the mixture to room temperature and add water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-arylbenzothiazole.

This protocol utilizes a simple and inexpensive catalytic system for rapid synthesis at room temperature.[1]

Materials:

-

This compound

-

Aromatic aldehyde

-

Ethanol

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

-

Add H₂O₂ (6 mmol) and HCl (3 mmol) to the solution at room temperature. The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[1][5]

-

Stir the reaction mixture for 45-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, isolate the product through standard work-up procedures, typically involving neutralization, extraction, and purification.

Condensation with Carboxylic Acids and Derivatives

The reaction of this compound with carboxylic acids or their derivatives (like acid chlorides or anhydrides) is another key method for synthesizing 2-substituted benzothiazoles.[2][6][7]

This method employs a solid-supported acid catalyst for the condensation reaction.

Materials:

-

This compound (ATP)

-

Aliphatic or aromatic carboxylic acid

-

Methanesulfonic acid/Silica gel (MeSO₃H/SiO₂) system

Procedure:

-

In a reaction vessel, combine this compound, the carboxylic acid, and the MeSO₃H/SiO₂ catalyst.

-

Heat the mixture at 140°C for a duration of 2–12 hours.

-

After the reaction is complete, cool the mixture and perform a simple work-up to isolate the product.

-

Purify the crude product as necessary.

Summary of Synthetic Conditions

The synthesis of 2-substituted benzothiazoles from this compound can be achieved under a wide array of conditions, with varying catalysts, solvents, and temperatures, leading to a range of yields.

| Reactant | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Aryl Aldehydes | H₂O₂/HCl | Ethanol | RT | 45-60 min | 85-94 | [1] |

| Aryl Aldehydes | CoFe₂O₄@SiO₂@PAF-IL | Solvent-free | 70 | 10 min | 83-91 | [3] |

| Aryl Aldehydes | Zn(OAc)₂·2H₂O (5 mol%) | Solvent-free | 80 | 30-60 min | 67-96 | [3] |

| Aryl Aldehydes | [C₄H₁₀-DABCO][HSO₄]₂ | H₂O | Reflux | 30-50 min | 85-91 | [3] |

| Aryl Aldehydes | TiO₂ NPs / H₂O₂ / Daylight | - | - | 5-27 min | 90-97 | [1] |

| Ketones | Molecular Oxygen | Chlorobenzene/DMSO (2:1) | 140 | 16 h | 55-81 | [1] |

| Carboxylic Acids | MeSO₃H/SiO₂ | - | 140 | 2-12 h | 70-92 | [2] |

| Acid Chlorides/Anhydrides | KF·Al₂O₃ | - | Mild | - | High | [6] |

Biological Activities and Quantitative Data

Benzothiazole derivatives synthesized from this compound are renowned for their potent biological activities, particularly as anticancer agents.[5][8]

Anticancer Activity

Many 2-substituted benzothiazoles demonstrate significant antiproliferative activity against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 5g | MCF-7 (Breast) | 1.20 ± 0.10 | [9] |

| 5g | HepG2 (Liver) | 1.04 ± 0.05 | [9] |

| 5f | MCF-7 (Breast) | 1.29 ± 0.10 | [9] |

| 5f | HepG2 (Liver) | 1.10 ± 0.06 | [9] |

| 5e | MCF-7 (Breast) | 1.72 ± 0.10 | [9] |

| 5e | HepG2 (Liver) | 1.45 ± 0.12 | [9] |

| 4k | Various | High Selectivity Index | [10] |

| 4l | Various | High Selectivity Index | [10] |

| 39 | EGFR | 24.58 nM | [8] |

| 40 | EGFR | 30.42 nM | [8] |

Note: Compound IDs are as specified in the source literature. Erlotinib and Doxorubicin were used as reference drugs in some of these studies.[8][9]

Other Pharmacological Activities

Beyond their anticancer effects, benzothiazoles are investigated for a wide spectrum of therapeutic applications.[1][3] These include:

Molecular Signaling Pathways

The therapeutic effects of bioactive benzothiazoles are often attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in diseases like cancer.

The JAK/STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for cytokine and growth factor receptors, playing a vital role in cell proliferation, differentiation, and apoptosis.[5] Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been identified as inhibitors of this pathway.[5]

Caption: Inhibition of the JAK/STAT signaling pathway by benzothiazole derivatives.

Experimental and Logical Workflow Visualization

The synthesis and evaluation of bioactive benzothiazoles from this compound follow a structured workflow, from precursor synthesis to biological testing.

Caption: General workflow for synthesis and evaluation of bioactive benzothiazoles.

Conclusion

This compound remains an indispensable precursor in the field of medicinal chemistry for the synthesis of bioactive benzothiazoles. The straightforward condensation reactions with a variety of electrophiles, particularly aldehydes and carboxylic acids, allow for the creation of large and diverse chemical libraries for drug discovery programs.[5] The resulting 2-substituted benzothiazoles have demonstrated significant therapeutic potential, especially as anticancer agents, by modulating critical cellular pathways. The protocols and data presented in this guide offer a robust foundation for researchers aiming to explore this promising class of heterocyclic compounds for the development of novel therapeutics.

References

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using this compound [mdpi.com]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijper.org [ijper.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Aminothiophenol

This technical guide provides an in-depth overview of the spectroscopic properties of 2-aminothiophenol (B119425) (C₆H₇NS), a vital organosulfur compound used in the synthesis of various pharmaceuticals and dyes, including benzothiazoles.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbon atoms in its aromatic structure.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, as well as the protons of the amine (-NH₂) and thiol (-SH) groups. The chemical shifts are influenced by the electron-donating effects of the amino group and the thiol group.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 6.60 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| 4.50 (approx.) | Broad Singlet | 2H | -NH₂ protons |

| 3.40 (approx.) | Singlet | 1H | -SH proton |

Note: The chemical shifts for -NH₂ and -SH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows six distinct signals for the six carbon atoms of the benzene (B151609) ring. Aromatic carbons typically resonate in the range of 120-170 ppm.[5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.0 (approx.) | C-NH₂ |

| 137.5 (approx.) | C-SH |

| 130.0 (approx.) | Aromatic CH |

| 120.0 (approx.) | Aromatic CH |

| 118.0 (approx.) | Aromatic CH |

| 115.0 (approx.) | Aromatic CH |

Note: Specific assignments of the aromatic carbons require more advanced NMR techniques like 2D NMR.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:[6][7]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Common NMR solvents include deuterated chloroform (B151607) and dimethyl sulfoxide.[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used, with adjustments made as necessary to optimize signal-to-noise and resolution.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H, S-H, C-N, and C-S bonds, as well as the aromatic C-H and C=C bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2600 - 2550 | Weak | S-H stretching (Thiol)[8][9] |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretching[8] |

| 1300 - 1250 | Medium | C-N stretching |

| 750 - 700 | Strong | Aromatic C-H out-of-plane bending |

| 710 - 685 | Medium | C-S stretching[9] |

2.1. Experimental Protocol for IR Spectroscopy

The following is a general procedure for obtaining an IR spectrum of this compound:[10][11]

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two IR-transparent salt plates (e.g., KBr or NaCl).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then spread between salt plates.[11]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent/mulling agent.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Assignment |

| ~240 | ~8000 | Methanol/Ethanol | π → π* transition |

| ~310 | ~3000 | Methanol/Ethanol | n → π* transition |

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.[12]

3.1. Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum is as follows:[13][14]

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a reference (blank).

-

Sample Measurement: Fill another quartz cuvette with the prepared sample solution and place it in the sample holder.

-

Data Acquisition: Scan the sample over the desired wavelength range (typically 200-400 nm for this compound) to obtain the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 98% 137-07-5 India [ottokemi.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. arcjournals.org [arcjournals.org]

- 14. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

A Comprehensive Technical Guide to the Solubility and Stability of 2-Aminothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenol (B119425) (2-ATP), a bifunctional aromatic compound featuring both an amino and a thiol group, is a critical starting material and intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. Its utility in drug development, particularly in the synthesis of benzothiazole (B30560) derivatives, necessitates a thorough understanding of its solubility and stability characteristics in various organic solvents. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for their determination.

Solubility of this compound

This compound is a colorless to pale yellow oily solid or liquid with a characteristic odor. Its solubility is dictated by the interplay of its polar amino and thiol groups and its nonpolar benzene (B151609) ring.[1][2] Generally, it exhibits good solubility in a range of organic solvents, a crucial property for its application in organic synthesis.[3]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL) for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature, qualitative descriptions and some specific data points have been reported. The following table summarizes the known solubility of this compound in various organic solvents.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility Description | Quantitative Data (g/100mL at 25°C) | Citation(s) |

| Alcohols | ||||

| Methanol | 32.7 | Freely Soluble | Data not available | [4] |

| Ethanol | 24.5 | Freely Soluble | Data not available | [2][4] |

| Ketones | ||||

| Acetone | 20.7 | Good Solubility | Data not available | [2] |

| Halogenated Solvents | ||||

| Dichloromethane | 8.9 | Good Solubility | Data not available | [2] |

| Aromatic Hydrocarbons | ||||

| Benzene | 2.3 | Freely Soluble | Data not available | [4] |

| Toluene | 2.4 | Freely Soluble | Data not available | [4] |

| Xylene | ~2.3-2.6 | Freely Soluble | Data not available | [4] |

| Aprotic Polar Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Data not available | [5] |

| Water | 80.1 | Low/Slightly Soluble | Data not available | [3][6] |

It is important to note that the term "freely soluble" generally implies a solubility of 1 part solute in 1 to 10 parts solvent. However, for precise experimental design and process scale-up, quantitative determination of solubility is highly recommended.

Stability of this compound

The stability of this compound is a critical consideration, particularly in storage and reaction conditions. Its susceptibility to degradation can impact product yield, purity, and the safety profile of synthesized compounds.

Degradation Pathways

The primary degradation pathway for this compound involves the oxidation of its thiol group, especially in the presence of air (oxygen) and light.[2] This oxidation leads to the formation of the corresponding disulfide, 2,2'-disulfanediyldianiline. This process is often visually indicated by a darkening of the substance, from a colorless or pale yellow to a deeper yellow or brown color.[2]

The general reaction for the oxidative dimerization is as follows:

Other potential degradation pathways, although less commonly reported, may include polymerization or reactions involving the amino group under specific conditions.

Factors Affecting Stability

-

Air (Oxygen): Exposure to air is a primary driver of oxidative degradation.[2] Storing and handling this compound under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance its stability.

-

Light: Photons can provide the energy to initiate the oxidation process. Therefore, storing the compound in amber or opaque containers is crucial to prevent photodegradation.

-

Temperature: While specific data on thermal degradation in organic solvents is limited, as a general principle, elevated temperatures can accelerate the rate of degradation reactions. A study on a terpolymer derived from this compound indicated thermal decomposition at elevated temperatures.[7]

-

Solvent: The choice of solvent can influence the rate of degradation. Solvents that can promote oxidation or have impurities that act as catalysts may decrease the stability of this compound.

Experimental Protocols

To address the lack of extensive quantitative data, the following sections provide detailed, adaptable protocols for determining the solubility and stability of this compound in organic solvents.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature.[8][9]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to evaporate the solvent completely. Alternatively, a desiccator can be used for slow evaporation.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Calculate the weight of the solvent by subtracting the weight of the dissolved this compound from the weight of the filtered solution.

-

Express the solubility in g/100 g of solvent or convert to g/100 mL using the density of the solvent.

-

Protocol for Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and quantify its degradation products in an organic solvent.

1. Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

-

This compound (high purity)

-

2,2'-Disulfanediyldianiline (if available as a reference standard)

-

Selected organic solvent (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

2. Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Oxidative Stress: To a portion of the stock solution, add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for a defined period (e.g., 24 hours).

-

Photolytic Stress: Expose a portion of the stock solution to a light source (e.g., a photostability chamber) for a defined period.

-

Thermal Stress: Place a portion of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.

-

Control Sample: Keep a portion of the stock solution protected from light and air at a low temperature (e.g., 4°C).

-

3. HPLC Method Development:

-

Initial Chromatographic Conditions:

-

Mobile Phase: A gradient elution is often suitable for separating the parent compound from its degradation products. A typical starting point could be a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a wavelength where both this compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

-

Method Optimization:

-

Inject the stressed samples and the control sample into the HPLC system.

-

Optimize the gradient profile, mobile phase composition, and other chromatographic parameters to achieve good resolution between the peak for this compound and any degradation product peaks. The goal is to develop a "stability-indicating" method where all components are well-separated.

-

4. Data Analysis:

-

Identify the peak corresponding to this compound in the chromatograms.

-

New peaks that appear in the stressed samples are potential degradation products.

-

Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.

-

The identity of the degradation products can be further investigated using techniques like LC-MS.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for assessing this compound solubility and stability.

Degradation Pathway of this compound

The following diagram illustrates the primary degradation pathway of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. ijrpp.com [ijrpp.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. longdom.org [longdom.org]

The Versatility of 2-Aminothiophenol: A Technical Guide to its Novel Applications in Materials Science

Introduction

2-Aminothiophenol (B119425) (2-ATP), a bifunctional aromatic compound with the formula C₆H₄(SH)(NH₂), is a cornerstone in the synthesis of a diverse array of materials.[1] Its unique structure, featuring both a nucleophilic amine group and a reactive thiol group ortho to each other on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable precursor in materials science, drug development, and industrial chemistry.[1][2] This technical guide explores the recent and novel applications of this compound, providing researchers, scientists, and drug development professionals with an in-depth overview of its utility in corrosion inhibition, advanced sensor technology, functionalized quantum dots, and green chemistry initiatives like CO₂ fixation.

High-Performance Corrosion Inhibitors

The prevention of metal corrosion is a critical challenge in numerous industries. This compound and its derivatives have emerged as highly effective corrosion inhibitors, particularly for steel and copper in acidic environments.[3][4][5] The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. The adsorption process is facilitated by the presence of nitrogen and sulfur heteroatoms, which act as active centers for adsorption.[3]

Quantitative Data: Inhibition Efficiency of this compound Derivatives

The following table summarizes the inhibition efficiency of various this compound derivatives on different metals. The data highlights the significant protection these compounds offer, often achieving over 90% efficiency.

| Inhibitor | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Reference |

| This compound (ATP) | Steel | 1 M HCl | 5 | 92.4 | [4] |

| 2-Cyanomethyl Benzothiazole (B30560) (CNMBT) | Steel | 1 M HCl | 5 | 95.8 | [4] |

| 2-{[(2-sulfanylphenyl)imino]methyl}phenol (SIMP) | Copper | 15% HCl | 1 | 94.2 | [5] |

| 2-{[(Z)-1-(4-methylphenyl)methylidene]amino}-1-benzenthiol (MMAB) | Copper | 15% HCl | 1 | 96.8 | [5] |

Experimental Protocol: Evaluation of Corrosion Inhibition

A common method to evaluate the performance of corrosion inhibitors is through electrochemical measurements.

Materials:

-

Working electrode (e.g., carbon steel coupon)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Corrosive medium (e.g., 1 M HCl)

-

This compound derivative inhibitor

-

Potentiostat/Galvanostat

Procedure:

-

Prepare the corrosive solution with and without the desired concentration of the this compound derivative inhibitor.

-

Polish the working electrode with different grades of emery paper, degrease with acetone, and dry it.

-

Immerse the three-electrode setup in the test solution.

-

Allow the open circuit potential (OCP) to stabilize.

-

Perform potentiodynamic polarization measurements by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP.

-

Record the polarization curves and determine the corrosion current density (i_corr) by extrapolating the Tafel plots.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Logical Relationship: Mechanism of Corrosion Inhibition

The following diagram illustrates the mechanism of action of this compound as a corrosion inhibitor.

Precursor for Benzothiazole Synthesis

This compound is a fundamental building block in the synthesis of benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities and industrial applications.[6][7] Benzothiazole derivatives are found in pharmaceuticals, dyes, and agricultural chemicals.[6][8] The reaction of this compound with various electrophiles, such as aldehydes, carboxylic acids, and nitriles, provides a versatile route to a diverse library of 2-substituted benzothiazoles.[6][7][8]

Quantitative Data: Yields of Benzothiazole Synthesis

The table below presents the yields of 2-substituted benzothiazoles synthesized from this compound using different catalysts and reaction conditions.

| Reactant with 2-ATP | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aromatic Aldehydes | Fe₃O₄@SiO₂-2-aminothiophenol-Ni | EtOH | Reflux | 5 min | 85-95 | [9] |

| Aromatic Aldehydes | Urea Nitrate | Solvent-free | 80 | 10-25 min | 84-90 | [6] |

| N-protected amino acids | Molecular Iodine | Solvent-free | Room Temp | 20-25 min | 54-98 | [7] |

| Aromatic Aldehydes | Ruthenium Silicate (RS-1) Zeolite | Water | 100 | 30 min | 85-93 | [7] |

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

This protocol describes a general, efficient, and environmentally friendly method for synthesizing 2-arylbenzothiazoles.

Materials:

-

This compound

-

Aromatic aldehyde

-

Magnetic Fe₃O₄@SiO₂-2-aminothiophenol-Ni nanocomposite catalyst

-

Ethanol (B145695) (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and the magnetic nanocomposite catalyst (0.02 g) in ethanol (5 mL).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 5 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Separate the magnetic catalyst using an external magnet.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

Experimental Workflow: Benzothiazole Synthesis

The following diagram illustrates the workflow for the synthesis of 2-arylbenzothiazoles from this compound and an aromatic aldehyde.

Advanced Sensor Development

The unique chemical properties of this compound make it a valuable component in the fabrication of chemical and biological sensors.[10] Its ability to functionalize nanoparticles and form self-assembled monolayers on electrode surfaces allows for the development of highly sensitive and selective sensing platforms.[10] Applications include electrochemical sensors for heavy metal detection and surface-enhanced Raman scattering (SERS) based pH sensors.[10][11]

Quantitative Data: Performance of this compound-Based Sensors

The following table summarizes the performance of sensors that utilize this compound or its derivatives for the detection of various analytes.

| Sensor Type | Analyte | Detection Limit | Reference |

| SERS on Ag Nanoparticles | pH | N/A (pH range sensing) | [10] |

| Molecularly Imprinted Polymer | Ractopamine | 0.02 µM | [10] |

| Electrochemical Sensor | Hg(II) | 0.23 nM | [12] |

| Colorimetric Nanosensor | Pb(II) | 10 nM | [13] |

Experimental Protocol: Fabrication of a SERS-based pH Sensor

This protocol outlines the steps to functionalize silver nanoparticles with this compound for pH sensing.

Materials:

-

Silver nanoparticles (AgNPs) solution

-

This compound (2-ATP)

-

Phosphate (B84403) buffer solutions of varying pH

-

Raman spectrometer

Procedure:

-

Add a small amount of this compound solution to the colloidal silver nanoparticle solution.

-

Allow the mixture to incubate to ensure the self-assembly of 2-ATP molecules on the surface of the AgNPs.

-

Centrifuge the solution to remove excess 2-ATP and resuspend the functionalized AgNPs in deionized water.

-

To measure the pH-dependent SERS response, mix the 2-ATP functionalized AgNPs with phosphate buffer solutions of different pH values.

-

Acquire the SERS spectra of the solutions using a Raman spectrometer.

-

The changes in the Raman bands of 2-ATP, particularly those related to the amino and thiol groups, can be correlated to the pH of the solution.

Signaling Pathway: SERS-based pH Sensing

The diagram below illustrates the principle of pH sensing using this compound functionalized silver nanoparticles.

Functionalization of Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals with unique size-tunable optical properties, making them ideal for applications in bioimaging, sensing, and light-emitting devices.[14][15][16] The surface chemistry of QDs is crucial for their stability, biocompatibility, and functionality. This compound can be used as a surface ligand to functionalize QDs. The thiol group provides a strong anchor to the QD surface, while the amino group can be used for further conjugation with biomolecules.[16]

Quantitative Data: Properties of Functionalized Quantum Dots

The properties of quantum dots, such as their quantum yield and emission wavelength, can be tuned through surface functionalization.

| Quantum Dot Core | Shell | Ligand | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| InP | ZnS | Carboxylate | 520-641 | up to 67 | [14] |

| CdSe | ZnS | Thiol-based | 500-650 | 50-80 | [17] |

| InGaAs | - | - | Tunable | - | [18] |

| CuInS₂ | - | - | Tunable | - | [18] |

Experimental Protocol: Functionalization of Quantum Dots

This protocol describes a general procedure for the ligand exchange process to functionalize quantum dots with this compound.

Materials:

-

Hydrophobically-capped quantum dots (e.g., CdSe/ZnS) in an organic solvent.

-

This compound (2-ATP)

-

A polar solvent (e.g., dimethylformamide - DMF)

-

A non-polar solvent (e.g., hexane)

-

Centrifuge

Procedure:

-

Disperse the hydrophobically-capped QDs in a minimal amount of a non-polar solvent.

-

Prepare a solution of this compound in a polar solvent.

-

Add the 2-ATP solution to the QD dispersion and stir the mixture vigorously for several hours.

-

The ligand exchange will cause the QDs to precipitate out of the non-polar solvent.

-

Centrifuge the mixture to collect the 2-ATP functionalized QDs.

-

Wash the QDs multiple times with the non-polar solvent to remove the original hydrophobic ligands.

-

Resuspend the purified 2-ATP functionalized QDs in a polar solvent.

Experimental Workflow: Quantum Dot Functionalization

The following diagram shows the workflow for the functionalization of quantum dots with this compound.

Green Chemistry: CO₂ Fixation

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of research in green chemistry. This compound has been utilized in the catalyst-free synthesis of benzothiazoles from CO₂.[19] This process represents an environmentally friendly route to these important heterocyclic compounds, using a renewable and abundant C1 source.

Quantitative Data: Yields of Benzothiazoles from CO₂ Fixation

The table below shows the yields of benzothiazoles synthesized from this compound and CO₂ under different conditions.

| 2-ATP Derivative | Reductant | Catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| o-aminothiophenol | PhSiH₃ | Cyrene™ | 100 | 1 | 85 | [19] |

| o-aminothiophenol | PhSiH₃ | 18-crown-6 in MeCN | Reflux | 1 | 90 | [19] |

| o-aminothiophenol | - | - | 150 | 5 | Good | [19] |

Experimental Protocol: Synthesis of Benzothiazole from 2-ATP and CO₂

This protocol describes a method for the synthesis of benzothiazole from this compound and carbon dioxide.

Materials:

-

This compound

-

Phenylsilane (B129415) (PhSiH₃)

-

Cyrene™ (dihydrolevoglucosenone)

-

High-pressure reactor

-

CO₂ gas cylinder

Procedure:

-

Place this compound (1 mmol) and Cyrene™ (2 mL) in a high-pressure reactor.

-

Add phenylsilane (2 mmol) to the reactor.

-

Seal the reactor and purge it with CO₂ gas.

-

Pressurize the reactor with CO₂ to 1 MPa.

-

Heat the reactor to 100 °C and stir the reaction mixture for the desired time.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Extract the product with an organic solvent and purify it using column chromatography.

Logical Relationship: CO₂ Fixation into Benzothiazoles

The following diagram illustrates the general pathway for the synthesis of benzothiazoles from this compound and CO₂.

This compound continues to be a remarkably versatile molecule in materials science. Its unique bifunctionality enables its application in a growing number of fields, from protecting infrastructure from corrosion to enabling cutting-edge sensor technologies and promoting green chemical synthesis. The novel applications highlighted in this guide demonstrate the ongoing importance of 2-ATP as a key building block for the development of advanced materials. Further research into the derivatives and applications of this compound is poised to yield even more innovative solutions to pressing scientific and technological challenges.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 137-07-5: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using this compound | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound technical grade, 90 137-07-5 [sigmaaldrich.com]

- 11. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nanomaterials and quantum dots - Fraunhofer IAP [iap.fraunhofer.de]

- 16. Potential clinical applications of quantum dots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. arxiv.org [arxiv.org]

- 19. chemrevlett.com [chemrevlett.com]

The Versatile Scaffold: A Technical Guide to 2-Aminothiophenol Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenol (B119425), an organosulfur compound with the chemical formula C₆H₄(SH)(NH₂), serves as a pivotal precursor in the synthesis of a multitude of heterocyclic compounds, most notably benzothiazoles.[1] These derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities that have positioned them as promising candidates for drug discovery. The inherent structural features of the this compound scaffold allow for diverse chemical modifications, leading to compounds with activities ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory.[2][3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, supported by experimental protocols, quantitative data, and pathway visualizations.

Synthesis of this compound and Its Derivatives

The journey to developing bioactive compounds from this compound begins with its synthesis and subsequent derivatization.

Synthesis of this compound

A common and effective method for synthesizing the this compound starting material is from 2-chloronitrobenzene. This process typically involves a reaction with a sulfide (B99878) source followed by reduction.[3]

Experimental Protocol 1: Synthesis of this compound from 2-Chloronitrobenzene[3][4]

Materials:

-

2-Chloronitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Water

-

Glacial acetic acid

-

Sodium chloride

-

Ether

-

Inert gas (e.g., Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium sulfide nonahydrate (4.8 g, 0.02 M) in water (20 ml).

-

Add 2-chloronitrobenzene (1.28 g, 0.008 M) to the solution.

-

Reflux the mixture for 8 hours. A yellow oil may appear, indicating the formation of the 2-chloroaniline (B154045) byproduct.

-

After refluxing, cool the reaction mixture and extract with ether to remove the 2-chloroaniline.

-

Saturate the remaining aqueous layer, which contains the sodium salt of this compound, with sodium chloride.

-

Carefully acidify the solution with glacial acetic acid to precipitate the product.

-

Extract the liberated this compound oil multiple times with ether.

-

Dry the combined ether extracts and evaporate the solvent to yield this compound.[4]

Synthesis of 2-Substituted Benzothiazoles

The condensation of this compound with various electrophiles, such as aldehydes or carboxylic acids, is a fundamental method for constructing the benzothiazole (B30560) ring system.[3] These reactions can be facilitated by various catalysts and reaction conditions, including green chemistry approaches like solvent-free reactions and the use of biocatalysts.[2][5][6]

Experimental Protocol 2: General Synthesis of 2-Arylbenzothiazoles from Aldehydes[2]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Glycerol

Procedure:

-

In a round-bottom flask, create a suspension of this compound (1 equivalent) and the desired substituted aldehyde (1 equivalent) in glycerol.

-

Heat the stirred suspension to a temperature between 110°C and 175°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to 24 hours depending on the substrates.[2]

-

Upon completion, cool the reaction mixture and quench with water.

-

Collect the resulting solid product by filtration, dry it, and recrystallize from a suitable solvent like ethanol (B145695) to obtain the purified 2-arylbenzothiazole.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly 2-substituted benzothiazoles, have emerged as a significant class of anticancer agents.[2][7] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and transcription factors like NF-κB.[2][8]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Some 2-substituted benzothiazole derivatives have demonstrated the ability to suppress cancer cell growth by inhibiting this pathway.[8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory and anti-apoptotic proteins like COX-2 and iNOS.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reaction Mechanisms of 2-Aminothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenol (B119425) (2-ATP) is a versatile bifunctional aromatic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological and pharmacological activities. Its unique structure, featuring both a nucleophilic amino group and a thiol group ortho to each other on a benzene (B151609) ring, allows for a diverse range of chemical transformations. Understanding the underlying reaction mechanisms of 2-ATP at a molecular level is paramount for the rational design of novel synthetic methodologies and the development of new therapeutic agents. This technical guide provides an in-depth exploration of the theoretical studies on the reaction mechanisms of this compound, with a focus on computational analyses that elucidate reaction pathways, transition states, and energetics.

Core Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the interplay of its amino and thiol functionalities, leading to various cyclization and condensation reactions. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in unraveling the intricate details of these transformations.

Condensation with Carbonyl Compounds: The Gateway to Benzothiazoles

The most extensively studied reaction of this compound is its condensation with aldehydes and other carbonyl compounds to form 2-substituted benzothiazoles, a scaffold of immense importance in medicinal chemistry.

Reaction Pathway:

The generally accepted mechanism, supported by computational studies, proceeds through the following key steps:

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-ATP on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. Subsequent dehydration results in the formation of a Schiff base (imine).

-

Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered thiazolidine (B150603) ring.

-

Oxidation/Aromatization: The final step involves the oxidation of the thiazolidine intermediate to yield the stable aromatic benzothiazole (B30560) ring. This step can be facilitated by various oxidants or can occur via aerobic oxidation.

A novel series of benzothiazole derivatives have been synthesized with high yields, and DFT calculations have suggested that the energy barriers in their formation can be overcome by the energy released from an exothermic reaction, making the formation of the novel structures thermodynamically favorable.[1]

Theoretical Insights:

DFT calculations have been employed to investigate the energetics of this reaction pathway. For instance, in the formation of a benzothiazole derivative, the transfer of a hydrogen atom from the nitrogen to the oxygen in an α-lactam moiety is a critical step in the formation of a novel benzoxazinone-containing structure.[1] The optimized geometries of reactants, intermediates, and transition states, along with their relative energies, have been calculated to map out the potential energy surface of the reaction.

Quantitative Data from Theoretical Studies:

While specific quantitative data for a wide range of benzothiazole formations from this compound through theoretical studies are not extensively available in a centralized format, the following table summarizes representative theoretical data for a related benzothiazole synthesis.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | This compound + Aldehyde | 0.0 |

| Intermediate 1 | Carbinolamine | Data not available |

| Transition State 1 | Dehydration TS | Data not available |

| Intermediate 2 | Schiff Base | Data not available |

| Transition State 2 | Cyclization TS | Data not available |

| Intermediate 3 | Thiazolidine | Data not available |

| Transition State 3 | Oxidation TS | Data not available |

| Product | Benzothiazole | Thermodynamically favorable[1] |

Note: Specific energy values are highly dependent on the substrates, level of theory, and basis set used in the calculations. The table represents a generalized pathway.

Oxidative Cyclization Reactions

The oxidation of this compound can lead to the formation of various dimeric and polymeric species, as well as cyclized products. Theoretical studies have shed light on the initial steps of these complex transformations. A shorter synthesis of a demethyl(oxy)aaptamine skeleton was achieved through the oxidative intramolecular cyclization of a related phenol (B47542) derivative, followed by dehydrogenation.[2][3] This suggests a potential pathway for similar reactions with this compound.

Plausible Mechanistic Steps:

-

Initial Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a thiyl radical or a sulfenic acid intermediate.

-

Dimerization/Polymerization: The reactive intermediates can then undergo dimerization to form disulfides or further polymerization.

-

Intramolecular Cyclization: Alternatively, the oxidized sulfur species can be attacked by the amino group, leading to the formation of cyclic products. Mechanistic investigations suggest that oxidative cyclization reactions can proceed via an ionic pathway involving a disulfide intermediate.[4]

Computational Insights:

DFT calculations can be used to model the electronic structure of the various oxidized intermediates and to calculate the activation barriers for the different competing pathways (dimerization vs. cyclization). The choice of oxidant and reaction conditions can significantly influence the product distribution, and theoretical studies can help in understanding these effects.

Reactions with α,β-Unsaturated Carbonyl Compounds: Synthesis of Benzothiazines and Other Heterocycles

The reaction of this compound with α,β-unsaturated carbonyl compounds can proceed via different pathways, leading to the formation of various heterocyclic systems, including 1,4-benzothiazines. The outcome of the reaction is often dependent on the reaction conditions, particularly the presence or absence of a base.

Base-Mediated Aza-Michael Addition Pathway:

In the presence of a base, the reaction of Morita-Baylis-Hillman ketones with this compound leads to an oxidative cyclization to form 2,2-disubstituted dihydro-1,4-benzothiazines.[5] The proposed mechanism involves an initial aza-Michael addition.

Acid-Mediated Thia-Michael Addition Pathway:

In the absence of a base, the same reactants yield a thia-Michael adduct, highlighting a base-dependent switch in reactivity.[5]

Theoretical Elucidation:

Computational studies can rationalize this switch in chemoselectivity by comparing the activation barriers for the aza-Michael versus the thia-Michael addition under both basic and neutral/acidic conditions. The relative nucleophilicity of the amino and thiol groups can be modulated by the pH of the medium, a factor that can be modeled in theoretical calculations.

Experimental and Computational Protocols

General Computational Methodology for Studying Reaction Mechanisms

A robust computational protocol is essential for obtaining reliable theoretical insights into reaction mechanisms. A typical workflow involves the following steps:

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed starting from the transition state geometry to confirm that it connects the desired reactant and product.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: The influence of the solvent is often crucial and can be included using implicit solvation models (e.g., PCM, SMD) or explicit solvent molecules.

Example of a Computational Protocol for Benzothiazole Formation:

All calculations can be performed using a computational chemistry software package. The B3LYP functional with the 6-311G(d,p) basis set can be used for geometry optimizations and frequency calculations. The energetic data can be further refined by single-point calculations at the M06-2X/6-311+G(d,p) level of theory. The SMD solvation model can be used to account for solvent effects.

Experimental Protocols for Benzothiazole Synthesis

Numerous synthetic protocols for the preparation of benzothiazoles from this compound have been reported. A general and environmentally friendly procedure is outlined below.

Microwave-Assisted, Solvent-Free Synthesis of 2-Arylbenzothiazoles:

-

Materials: this compound (1 mmol), aromatic aldehyde (1 mmol), L-proline (30 mol%).

-

Procedure:

-

In a microwave-safe vessel, mix this compound, the aromatic aldehyde, and L-proline.

-

Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically a few minutes).

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

This method offers advantages such as short reaction times, high yields, and the avoidance of hazardous organic solvents.[6]

Visualizing Reaction Pathways

Diagrams created using the DOT language provide a clear visual representation of the complex relationships in reaction mechanisms and experimental workflows.

Condensation of this compound with an Aldehyde to form a Benzothiazole

Caption: Reaction pathway for benzothiazole synthesis.

General Workflow for Computational Investigation of a Reaction Mechanism

Caption: Computational chemistry workflow.

Conclusion and Future Outlook